molecular formula C26H29N5O3 B13887886 Tert-butyl 3-[5-amino-4-cyano-3-(4-phenoxyphenyl)pyrazol-1-yl]piperidine-1-carboxylate

Tert-butyl 3-[5-amino-4-cyano-3-(4-phenoxyphenyl)pyrazol-1-yl]piperidine-1-carboxylate

Cat. No.: B13887886
M. Wt: 459.5 g/mol
InChI Key: CQPFOLFSDMCZTN-UHFFFAOYSA-N
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Description

Tert-butyl 3-[5-amino-4-cyano-3-(4-phenoxyphenyl)pyrazol-1-yl]piperidine-1-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

The synthesis of Tert-butyl 3-[5-amino-4-cyano-3-(4-phenoxyphenyl)pyrazol-1-yl]piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 3-[5-amino-4-cyano-3-(4-phenoxyphenyl)pyrazol-1-yl]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study biological processes involving pyrazole derivatives.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Tert-butyl 3-[5-amino-4-cyano-3-(4-phenoxyphenyl)pyrazol-1-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives such as Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate and 3-Amino-5-tert-butylpyrazole . Compared to these compounds, Tert-butyl 3-[5-amino-4-cyano-3-(4-phenoxyphenyl)pyrazol-1-yl]piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H29N5O3

Molecular Weight

459.5 g/mol

IUPAC Name

tert-butyl 3-[5-amino-4-cyano-3-(4-phenoxyphenyl)pyrazol-1-yl]piperidine-1-carboxylate

InChI

InChI=1S/C26H29N5O3/c1-26(2,3)34-25(32)30-15-7-8-19(17-30)31-24(28)22(16-27)23(29-31)18-11-13-21(14-12-18)33-20-9-5-4-6-10-20/h4-6,9-14,19H,7-8,15,17,28H2,1-3H3

InChI Key

CQPFOLFSDMCZTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C#N)N

Origin of Product

United States

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